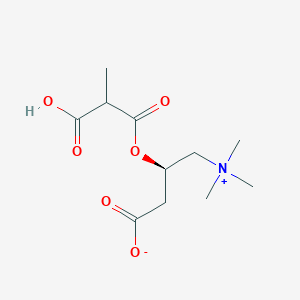
O-methylmalonyl-L-carnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-methylmalonyl-L-carnitine is a compound belonging to the class of acyl carnitines. These compounds contain a fatty acid with the carboxylic acid attached to carnitine through an ester bond . It is an O-acyl-L-carnitine in which the acyl group specified is methylmalonyl . This compound is known for its role as a metabolite in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-methylmalonyl-L-carnitine typically involves the esterification of methylmalonic acid with L-carnitine. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
O-methylmalonyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The ester bond in the compound can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they generally involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other derivatives .
Aplicaciones Científicas De Investigación
O-methylmalonyl-L-carnitine has several scientific research applications, including:
Chemistry: It is used as a model compound to study esterification and other chemical reactions.
Biology: The compound plays a role in metabolic studies, particularly in understanding the metabolism of acyl carnitines.
Medicine: Research on this compound helps in understanding metabolic disorders such as methylmalonic aciduria.
Industry: It is used in the production of various biochemical reagents and as a standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of O-methylmalonyl-L-carnitine involves its role as a metabolite in various biochemical pathways. It is involved in the catabolism of branched-chain amino acids and fatty acids. The compound acts by facilitating the transport of fatty acids into the mitochondria for β-oxidation, thereby playing a crucial role in energy production .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O-methylmalonyl-L-carnitine include:
Methylmalonic acid: A related compound involved in similar metabolic pathways.
L-carnitine: The parent compound that forms the basis for various acyl carnitines.
Acetyl-L-carnitine: Another acyl carnitine with different acyl groups attached
Uniqueness
This compound is unique due to its specific acyl group, which imparts distinct biochemical properties. Its role in the metabolism of branched-chain amino acids and fatty acids sets it apart from other acyl carnitines .
Propiedades
Fórmula molecular |
C11H19NO6 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
(3R)-3-(2-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H19NO6/c1-7(10(15)16)11(17)18-8(5-9(13)14)6-12(2,3)4/h7-8H,5-6H2,1-4H3,(H-,13,14,15,16)/t7?,8-/m1/s1 |
Clave InChI |
XROYFEWIXXCPAW-BRFYHDHCSA-N |
SMILES isomérico |
CC(C(=O)O)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canónico |
CC(C(=O)O)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















